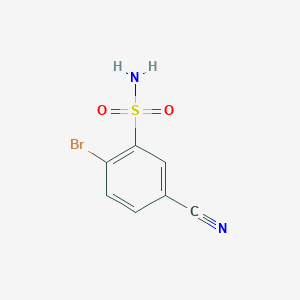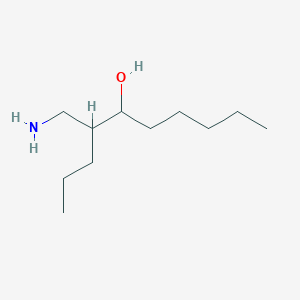
4-(Aminomethyl)decan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)decan-5-ol is an organic compound that features both an amine and an alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)decan-5-ol can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol, carried out in a sealed tube to prevent the escape of ammonia gas . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)decan-5-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while reduction of the amine group can produce a primary amine.
Applications De Recherche Scientifique
4-(Aminomethyl)decan-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)decan-5-ol involves its interaction with molecular targets through its amine and alcohol functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context. The compound can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that influence its activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Aminomethyl)decan-5-ol include other amine-alcohol compounds such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which combines both an amine and an alcohol group in a unique arrangement
Propriétés
Formule moléculaire |
C11H25NO |
|---|---|
Poids moléculaire |
187.32 g/mol |
Nom IUPAC |
4-(aminomethyl)decan-5-ol |
InChI |
InChI=1S/C11H25NO/c1-3-5-6-8-11(13)10(9-12)7-4-2/h10-11,13H,3-9,12H2,1-2H3 |
Clé InChI |
JIEBCVJRAFLYBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(CCC)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


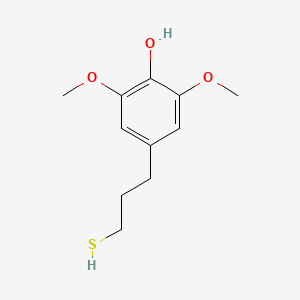
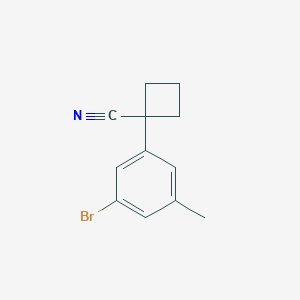
![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
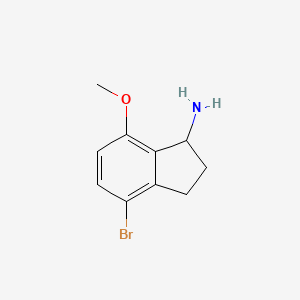


![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)
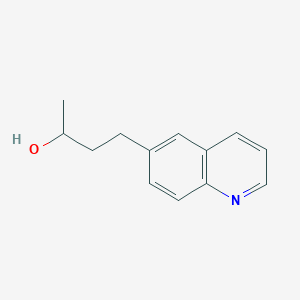
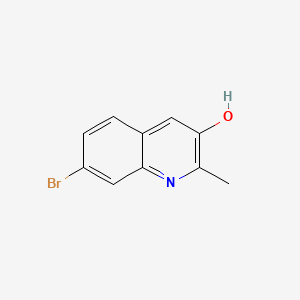


![[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)
![(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol](/img/structure/B13580165.png)
